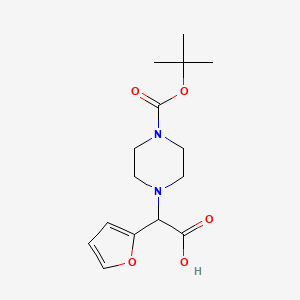

2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(furan-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-8-6-16(7-9-17)12(13(18)19)11-5-4-10-21-11/h4-5,10,12H,6-9H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLDLSSPUNZCOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376124 | |

| Record name | 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870719-85-0 | |

| Record name | 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid (CAS Number: 870719-85-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid, registered under CAS number 870719-85-0, is a sophisticated heterocyclic building block that has garnered significant interest in the field of pharmaceutical research and development. Its unique molecular architecture, combining a piperazine ring, a furan moiety, and a carboxylic acid functional group, offers a trifecta of properties that make it an invaluable intermediate in the synthesis of complex, biologically active molecules. The piperazine core is a well-established pharmacophore found in a multitude of approved drugs, contributing to improved pharmacokinetic profiles and providing a versatile scaffold for structural modifications.[1][2] The furan ring, a bioisostere for other aromatic systems, can engage in various biological interactions, while the carboxylic acid provides a convenient handle for further chemical transformations, such as amide bond formation.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed examination of its synthesis, and its applications in the broader context of drug discovery.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 870719-85-0 | [3] |

| Molecular Formula | C₁₅H₂₂N₂O₅ | [3] |

| Molecular Weight | 310.35 g/mol | [3] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents | Inferred from related compounds |

Analytical Characterization: A Spectroscopic Snapshot

The structural integrity of this compound is typically confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While a publicly available, comprehensive dataset for this specific molecule is limited, the expected spectral features can be reliably predicted based on its constituent functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the tert-butoxycarbonyl (Boc) protecting group (a singlet around 1.4 ppm), the piperazine ring protons (a complex series of multiplets between 2.5 and 3.5 ppm), the methine proton adjacent to the furan and carboxyl groups (a singlet), and the furan ring protons (distinct multiplets in the aromatic region).

-

¹³C NMR: The carbon NMR spectrum would show resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the tert-butyl group, the carbons of the piperazine and furan rings, and the methine carbon.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 311.16, confirming the molecular weight.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carboxylic acid and the urethane of the Boc group, as well as C-H, C-N, and C-O stretching and bending vibrations.

Synthesis and Mechanistic Considerations

The synthesis of this compound is not extensively detailed in readily available scientific literature, which is common for commercially available building blocks. However, a logical and efficient synthetic strategy can be devised based on established methodologies for the preparation of analogous α-amino acids and piperazine derivatives. The most probable synthetic route involves a nucleophilic substitution reaction.

A plausible synthetic pathway is the reaction of 1-Boc-piperazine with an α-halo-2-furanylacetate derivative, followed by hydrolysis of the resulting ester. This approach leverages the nucleophilicity of the unprotected secondary amine of the 1-Boc-piperazine.

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

The following is a proposed, generalized protocol based on similar reactions found in the literature.[4][5] Researchers should optimize these conditions for their specific laboratory setup.

-

Reaction Setup: To a solution of 1-Boc-piperazine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran, add a non-nucleophilic base like triethylamine or diisopropylethylamine (2.0 equivalents).

-

Addition of Electrophile: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of ethyl 2-bromo-2-(2-furanyl)acetate (1.1 equivalents) in the same solvent.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification of the Intermediate Ester: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.

-

Ester Hydrolysis: Dissolve the purified ester intermediate in a mixture of tetrahydrofuran and water. Add an excess of lithium hydroxide (e.g., 3.0 equivalents) and stir at room temperature until the hydrolysis is complete (as monitored by TLC or LC-MS).

-

Final Workup and Isolation: Acidify the reaction mixture to a pH of approximately 4-5 with a dilute acid (e.g., 1 M HCl). Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the Boc-protecting group allows for selective functionalization of the piperazine nitrogen atoms, a common strategy in the construction of drug candidates.

Scaffold for Biologically Active Molecules

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of drugs targeting various diseases. Its ability to be di-substituted allows for the precise spatial orientation of different pharmacophoric groups, enabling interaction with multiple biological targets or optimizing binding to a single target. The topic compound serves as a precursor to molecules that could potentially target:

-

G-Protein Coupled Receptors (GPCRs): Many central nervous system (CNS) drugs, including antipsychotics and antidepressants, feature a piperazine moiety that interacts with aminergic GPCRs.

-

Kinase Inhibitors: The piperazine scaffold can be found in numerous kinase inhibitors, where it often serves as a linker between different recognition elements of the inhibitor.[1]

-

Antiviral and Antimicrobial Agents: The piperazine ring is a common feature in drugs developed to combat infectious diseases.

Workflow for Amide Library Synthesis

A primary application of this compound is in the synthesis of amide libraries for high-throughput screening. The carboxylic acid functionality can be readily coupled with a diverse range of amines to generate a library of compounds with varying substituents.

Caption: Workflow for the synthesis of an amide library from the title compound.

This strategy allows for the rapid exploration of the chemical space around the core scaffold, facilitating the identification of lead compounds with desired biological activities. The Boc group can subsequently be removed under acidic conditions to allow for further derivatization at the second piperazine nitrogen, adding another layer of diversity to the synthesized molecules.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined structure, featuring multiple points for chemical modification, makes it an ideal starting material for the construction of diverse compound libraries and the synthesis of complex drug candidates. While detailed synthetic and analytical data in the public domain are somewhat limited, its chemical properties and reactivity can be reliably inferred from related structures. The strategic importance of the piperazine and furan motifs in drug design ensures that this compound will continue to be a relevant and sought-after intermediate for researchers and scientists in the pharmaceutical industry.

References

-

D. M. T. G. de Lucas, L.; Montalban, A. G.; Valenti, C.; Le-Guerou, Y.; Cereda, R.; Fois, E.; De-Almeida, F.; Crippa, S.; Tatò, M.; Ardá, A.; Cañada, F. J.; Jiménez-Barbero, J.; Ascher, D. B.; Blundell, T. L.; Pevarello, P.; Vulpetti, A. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules2024 , 29 (1), 68. [Link]

- United States Patent 10,696,668.

-

Parella, R.; et al. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules2021 , 26(15), 4481. [Link]

-

Firth, B. E.; et al. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications2021 , 77(Pt 4), 425–429. [Link]

-

Mamat, C.; et al. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals2012 , 2(1), 89-95. [Link]

-

Guchhait, S. K.; et al. Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry2012 , 77(19), 8871-8879. [Link]

- Chinese Patent CN101676276B. Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.

-

Kong, D.; et al. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Proceedings of the 2016 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2016). [Link]

- Chinese Patent CN108558792B. Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

Khan, I.; et al. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Medicinal Chemistry Research2014 , 23, 4258-4267. [Link]

- Chinese Patent CN108129404B.

- Chinese Patent CN108033931A. A kind of synthetic method of N-Boc piperazines.

-

United States Patent 9,718,795. Process for the preparation of cariprazine and intermediates thereof. [Link]

-

Firth, B. E.; et al. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. IUCrData2021 , 6(4), x210413. [Link]

-

Scribd. Pharmaceutical. [Link]

Sources

An In-Depth Technical Guide to 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(furan-2-yl)acetic acid

Executive Summary: This document provides a comprehensive technical overview of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(furan-2-yl)acetic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The guide details its formal IUPAC nomenclature, structural features, and key physicochemical properties. A mechanistically sound, step-by-step synthesis protocol is proposed, based on established organic chemistry principles. Furthermore, this guide outlines standard analytical techniques for structural confirmation and purity assessment. The document concludes with a discussion of the compound's strategic importance as a scaffold in the development of novel therapeutic agents, contextualized by the known pharmacological activities of its core piperazine and furan moieties.

Section 1: Chemical Identity and Nomenclature

Systematic IUPAC Name Determination

The formal IUPAC name for the compound is 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(furan-2-yl)acetic acid . This name is systematically derived as follows:

-

The parent structure is an "acetic acid" molecule.

-

At position 2 of the acetic acid, there are two substituents: a "furan-2-yl" group and a "4-(tert-butoxycarbonyl)piperazin-1-yl" group.

-

The "furan-2-yl" indicates a furan ring connected at its second position.

-

The "piperazin-1-yl" indicates a piperazine ring connected at one of its nitrogen atoms (position 1).

-

The "4-(tert-butoxycarbonyl)" specifies that the second nitrogen atom of the piperazine ring (position 4) is protected with a tert-butoxycarbonyl (Boc) group.

Structural Elucidation

The molecule integrates three key functional components: a chiral alpha-carbon, a Boc-protected piperazine ring, and a furan ring. The Boc group serves as a crucial protecting group for the secondary amine of the piperazine, preventing its participation in undesired side reactions and allowing for selective functionalization at the other nitrogen.

Caption: Molecular structure of the title compound.

Key Physicochemical Properties

The properties of this compound make it suitable for use in standard organic synthesis laboratory conditions.

| Property | Value | Source |

| CAS Number | 870719-85-0 | [1] |

| Molecular Formula | C₁₅H₂₂N₂O₅ | [1] |

| Molecular Weight | 310.35 g/mol | [1] |

| Appearance | Typically a white to off-white solid | N/A |

| Solubility | Soluble in methanol, chloroform, and other polar organic solvents | N/A |

Section 2: Synthesis and Mechanistic Insights

While multiple synthetic routes could be envisioned, a highly convergent and efficient approach is the Strecker synthesis , a classic method for preparing α-amino acids.[2] This three-component reaction is followed by a hydrolysis step to yield the final carboxylic acid.

Retrosynthetic Analysis and Strategy Rationale

The target molecule can be disconnected at the C-N and C-C bonds of the α-amino acid core. This retrosynthetic analysis points to three readily available starting materials:

-

1-Boc-piperazine: A commercially available secondary amine.

-

Furan-2-carbaldehyde: An aromatic aldehyde.

-

A cyanide source: Typically trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide like potassium cyanide (KCN).[2]

The Strecker synthesis is advantageous due to its operational simplicity and high atom economy, directly assembling the complex core in a single step. The subsequent hydrolysis of the intermediate α-aminonitrile to the carboxylic acid is a robust and high-yielding transformation.[3]

Detailed Step-by-Step Synthesis Protocol

Caption: Proposed two-step synthesis workflow.

Step 1: Synthesis of tert-butyl 4-(1-cyano-1-(furan-2-yl)methyl)piperazine-1-carboxylate (α-Aminonitrile Intermediate)

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-piperazine (1.0 eq) and furan-2-carbaldehyde (1.0 eq) in an anhydrous polar solvent such as methanol.

-

Reaction Initiation: To the stirred solution, add trimethylsilyl cyanide (TMSCN, 1.1 eq) dropwise at room temperature.[4] The use of a mild Lewis acid catalyst, such as zinc iodide (ZnI₂), can accelerate the reaction but is often not strictly necessary.[4]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. This typically takes several hours.

-

Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel to yield the pure α-aminonitrile intermediate.

-

Mechanistic Insight: The reaction proceeds through the initial formation of an iminium ion from the condensation of 1-Boc-piperazine and furan-2-carbaldehyde. The cyanide anion then acts as a nucleophile, attacking the electrophilic iminium carbon to form the stable α-aminonitrile.[2]

Step 2: Hydrolysis to 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(furan-2-yl)acetic acid

-

Hydrolysis Setup: Suspend the α-aminonitrile intermediate from Step 1 in an aqueous solution of a strong acid, such as 6M hydrochloric acid.

-

Reaction Conditions: Heat the mixture to reflux.[3] The progress of the hydrolysis can be monitored by TLC or LC-MS, observing the disappearance of the nitrile intermediate and the appearance of the carboxylic acid product.

-

Work-up and Isolation: After the reaction is complete (typically after several hours), cool the mixture to room temperature. The product can often be isolated by adjusting the pH to its isoelectric point, causing precipitation, followed by filtration. Alternatively, the product can be extracted into an organic solvent after neutralization. The crude product can be further purified by recrystallization.

-

Mechanistic Insight: Under strong acidic conditions and heat, the nitrile group undergoes hydrolysis. The nitrogen atom is protonated, making the carbon atom susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps first lead to an amide intermediate, which is then further hydrolyzed to the final carboxylic acid and an ammonium salt.[3]

Section 3: Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for all three components. The tert-butyl protons of the Boc group will appear as a sharp singlet around 1.4 ppm.[5] The piperazine ring protons will typically resonate as a series of multiplets in the 2.5-3.5 ppm region.[6] The furan ring protons will appear in the aromatic region, typically between 6.0 and 7.5 ppm, with characteristic coupling patterns.[7][8] The single proton on the α-carbon will appear as a singlet.

-

¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbons (from the carboxylic acid and the Boc group) in the 155-175 ppm range, along with distinct signals for the carbons of the furan, piperazine, and tert-butyl groups.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the compound (310.35 g/mol ) by identifying the [M+H]⁺ or [M+Na]⁺ ions.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound. Using a suitable column (e.g., C18) and mobile phase, a single sharp peak should be observed, and the purity can be quantified by integrating the peak area.

Section 4: Applications in Medicinal Chemistry and Drug Discovery

Role as a Versatile Scaffold

The title compound is not typically an active pharmaceutical ingredient itself but serves as a highly valuable and versatile building block in drug discovery programs. Its structure contains several key features that are attractive to medicinal chemists:

-

Piperazine Moiety: The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[9] It often improves the pharmacokinetic properties of a drug candidate, such as aqueous solubility and bioavailability, and can serve as a linker to orient other pharmacophoric groups.[10][11] Piperazine derivatives exhibit a vast range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[10]

-

Furan Moiety: The furan ring is another important heterocyclic motif present in many biologically active compounds. Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1]

-

Chiral α-Amino Acid Core: The α-aryl-piperazinyl acetic acid structure provides a rigid, chiral core that can be used to mimic peptide backbones or to present substituents in a well-defined three-dimensional orientation for optimal interaction with biological targets like enzymes or receptors.[1]

The presence of a carboxylic acid and a Boc-protected amine allows for orthogonal chemical modifications. The carboxylic acid can be readily converted into amides, esters, or other functional groups, while the Boc group can be easily removed under acidic conditions to liberate the secondary amine for further derivatization, such as N-alkylation or N-arylation. This dual functionality makes the compound an ideal starting point for constructing libraries of diverse molecules for high-throughput screening.

Conclusion

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(furan-2-yl)acetic acid is a strategically designed chemical scaffold that combines the favorable properties of the piperazine and furan rings with the synthetic versatility of a protected α-amino acid. Its synthesis via a convergent Strecker reaction pathway is efficient and robust. The compound's true value lies in its application as a sophisticated building block, enabling medicinal chemists to rapidly generate diverse and complex molecules with the potential for a wide range of therapeutic applications, from oncology to neuropharmacology.

References

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

-

Ugi Four-Component Reactions Using Alternative Reactants. PMC - PubMed Central. [Link]

-

Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. [Link]

-

de Oliveira, R. L., de Oliveira, V., & de Freitas, R. M. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 595-611. [Link]

-

Ashenhurst, J. (2018). The Strecker Amino Acid Synthesis. Master Organic Chemistry. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. MDPI. [Link]

-

Ugi bisamides based on pyrrolyl-β-chlorovinylaldehyde and their unusual transformations. Beilstein Journal of Organic Chemistry. [Link]

-

5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. American Chemical Society. [Link]

-

Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

-

Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. MDPI. [Link]

-

ResearchGate. (2006). Development of a New α‐Aminonitrile Synthesis. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

ResearchGate. (2012). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. [Link]

-

Canadian Science Publishing. (1958). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

-

Beilstein Journals. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. [Link]

-

Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. PMC. [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. ResearchGate. [Link]

-

European Patent Office. (2010). Method of producing carboxylic acids. [Link]

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]

-

ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

ResearchGate. (n.d.). Isocyanide-based multicomponent reactions Ugi reaction.... [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. [Link]

-

University College London. (n.d.). Chemical shifts. [Link]

Sources

- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. 1-BOC-Piperazine (57260-71-6) 1H NMR [m.chemicalbook.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. wisdomlib.org [wisdomlib.org]

Whitepaper: The Strategic Role of the Tert-Butyloxycarbonyl (Boc) Protecting Group in the Synthesis of Piperazine Acetic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs. Its symmetrical nature, however, presents a significant synthetic challenge: the indiscriminate reactivity of its two secondary amine nitrogens. This guide provides an in-depth technical analysis of the strategic use of the tert-butyloxycarbonyl (Boc) protecting group to overcome this challenge, enabling the regioselective synthesis of piperazine acetic acid derivatives. We will explore the chemical principles underpinning the choice of the Boc group, provide validated, step-by-step protocols for its application and removal, and discuss the critical aspects of reaction monitoring and potential side reactions. This paper serves as a practical resource for chemists engaged in the design and synthesis of novel therapeutics based on the piperazine scaffold.

The Piperazine Conundrum: A Question of Selectivity

The piperazine heterocycle is a cornerstone in drug discovery, prized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] Its simple, six-membered ring containing two nitrogen atoms at positions 1 and 4 can be found in a vast array of therapeutic agents.[2][3] However, the synthetic utility of piperazine is hampered by the near-identical nucleophilicity of these two nitrogen atoms. Direct alkylation or acylation of unsubstituted piperazine with a reagent like ethyl bromoacetate inevitably leads to a statistical mixture of mono-substituted, di-substituted, and unreacted starting material. This lack of selectivity results in low yields of the desired mono-functionalized product and creates significant downstream purification challenges, rendering the approach inefficient for complex molecule synthesis.

To harness the full potential of the piperazine scaffold, particularly for creating derivatives like piperazine acetic acids, a protection strategy is not merely advantageous—it is essential. The core principle involves temporarily "masking" one nitrogen atom, thereby directing the reaction to the remaining free amine. This allows for clean, high-yield mono-functionalization. The protecting group must be robust enough to withstand the subsequent reaction conditions and yet be removable under conditions that do not compromise the newly installed functionality.

The Boc Group: An Optimal Solution for Amine Protection

Among the arsenal of amine-protecting groups, the tert-butyloxycarbonyl (Boc) group stands out as a workhorse in organic synthesis for several compelling reasons.[4][5]

-

Exceptional Stability: The Boc group, once installed, forms a carbamate linkage that is exceptionally stable towards most nucleophiles, bases, and reductive conditions.[6] This chemical inertness provides a broad reaction window for modifying the unprotected nitrogen or other parts of the molecule.

-

Facile and Clean Deprotection: The key to the Boc group's utility is its lability under acidic conditions.[4][6] Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), cleanly cleaves the carbamate. The mechanism involves the formation of a stable tert-butyl cation, which then typically collapses to gaseous isobutylene and carbon dioxide, simplifying reaction work-up.[5][7]

-

Orthogonality: In the context of complex, multi-step syntheses, the ability to selectively remove one protecting group in the presence of others is paramount. This concept is known as orthogonality. The acid-labile nature of the Boc group makes it perfectly orthogonal to base-labile groups (e.g., Fmoc) and groups removed by catalytic hydrogenation (e.g., Cbz), allowing for intricate and precisely controlled synthetic sequences.[4][8][9]

-

Favorable Physical Properties: The bulky, lipophilic nature of the Boc group often enhances the solubility of intermediates in common organic solvents, aiding in both reaction handling and purification.[7]

Mechanism of Boc Protection

The Boc group is typically introduced using di-tert-butyl dicarbonate, commonly known as (Boc)₂O or Boc anhydride. The reaction proceeds via nucleophilic attack of a piperazine nitrogen atom on one of the carbonyl carbons of the anhydride, leading to the formation of the N-Boc protected piperazine.

Mechanism of Boc Deprotection

Acid-catalyzed deprotection begins with the protonation of the carbamate carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to yield the free amine, CO₂, and isobutylene.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. biosynth.com [biosynth.com]

- 9. researchgate.net [researchgate.net]

Solubility and stability of Boc-protected piperazine compounds

An In-Depth Technical Guide to the Solubility and Stability of Boc-Protected Piperazine Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of clinically successful drugs.[1] Its utility is significantly enhanced by the application of protecting group strategies, with the tert-butyloxycarbonyl (Boc) group being the most common choice for amine protection in non-peptide chemistry.[2] This mono-protection of the piperazine ring creates the versatile intermediate, N-Boc-piperazine, which allows for selective functionalization at the free secondary amine.[3] However, the successful application of these intermediates in multi-step syntheses and the ultimate viability of the final active pharmaceutical ingredient (API) are critically dependent on their physicochemical properties, namely solubility and stability. This guide provides a comprehensive technical overview of these two crucial parameters for Boc-protected piperazine compounds, offering field-proven insights, detailed experimental protocols, and an exploration of the underlying chemical principles for researchers, scientists, and drug development professionals.

The Physicochemical Landscape of Boc-Piperazine

Understanding the fundamental properties of N-Boc-piperazine is essential for its effective handling, reaction optimization, and formulation development. The Boc group, while enabling selective chemistry, fundamentally alters the character of the parent piperazine molecule. It introduces a bulky, lipophilic moiety that sterically hinders the protected nitrogen and significantly impacts the compound's solubility profile.

Core Properties and Solubility Profile

N-Boc-piperazine is typically a white to off-white, waxy crystalline solid at room temperature.[3][4] Its physicochemical properties are a hybrid of the polar piperazine ring and the non-polar tert-butyl group. This duality governs its solubility in various solvent systems.

Generally, Boc-protected piperazines exhibit good solubility in a range of common organic solvents but are less soluble in water.[5] The free secondary amine on the piperazine ring can act as a hydrogen bond acceptor and a weak donor, contributing to solubility in protic solvents like methanol and ethanol. The overall lipophilicity imparted by the Boc group ensures solubility in aprotic solvents such as dichloromethane (DCM), ethyl acetate, and dimethyl sulfoxide (DMSO).[3][6]

| Property | Value | Source(s) |

| CAS Number | 57260-71-6 | [3][6] |

| Molecular Formula | C₉H₁₈N₂O₂ | [3][6] |

| Molecular Weight | 186.25 g/mol | [3][6] |

| Appearance | White to off-white crystalline/waxy solid | [3][4] |

| Melting Point | 43-49 °C | [3][7] |

| Boiling Point | 258 °C at 760 mmHg | [3] |

| Solubility | Soluble in Dichloromethane, Methanol, Ethanol, Ethyl Acetate, DMSO. Less soluble in water. | [4][5][6] |

| Table 1: Key physicochemical properties of the parent compound, 1-Boc-piperazine. |

The solubility of more complex derivatives will, of course, be dictated by the nature of the substituent at the N-4 position. Highly polar or ionizable groups can enhance aqueous solubility, while large, non-polar additions will further increase lipophilicity.

Caption: Key environmental and structural factors governing compound solubility.

Methodologies for Solubility Assessment

Determining solubility is not a one-size-fits-all process; the choice of method depends on the stage of drug development and the specific question being asked. Early-stage discovery often prioritizes high-throughput kinetic measurements, while late-stage development demands precise thermodynamic equilibrium data.[8]

High-Throughput Kinetic Solubility Screening

In early discovery, rapid assessment of a compound's dissolution properties is critical. Nephelometry, which measures light scattering from suspended particles, has emerged as a robust, high-throughput technique for this purpose.[9][10] The method determines the point at which a compound, titrated from a DMSO stock solution into an aqueous buffer, begins to precipitate.

Causality: This protocol is designed for speed and conservation of material. It provides a kinetic solubility value, which is invaluable for ranking compounds in early discovery, though it may overestimate the true thermodynamic solubility. The use of a co-solvent like DMSO is necessary for initial compound dissolution but must be kept at a low final concentration (e.g., <5%) to minimize its effect on the aqueous measurement.[9]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the Boc-piperazine compound in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a 384-well microplate, add aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to a series of wells.

-

Titration: Use an automated liquid handler to add increasing volumes of the DMSO stock solution to the buffer-containing wells to create a concentration gradient.

-

Measurement: Place the microplate into a microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus).[10] The instrument's laser will pass through each well.

-

Data Analysis: The instrument measures the intensity of scattered light. The concentration at which the scattered light signal rises significantly above the background indicates the onset of precipitation. This point is recorded as the kinetic solubility.

Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The gold standard for solubility determination is the shake-flask method, which measures the concentration of a saturated solution at equilibrium.[11] This is a more time- and material-intensive method but provides the true thermodynamic solubility value, which is required for regulatory submissions.

Causality: This method ensures that the system has reached true thermodynamic equilibrium between the solid and dissolved states of the compound. By adding an excess of the solid material and allowing sufficient time for equilibration, the measurement reflects the maximum concentration the solvent can hold under the specified conditions. Analysis by a specific method like HPLC is crucial to distinguish the parent compound from any potential impurities or degradants.[8]

Methodology:

-

Sample Preparation: Add an excess amount of the solid Boc-piperazine compound to a known volume of the desired solvent system (e.g., pH 7.4 buffer) in a sealed vial. The excess solid ensures that a saturated solution will be formed.

-

Equilibration: Agitate the vials on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, stop the agitation and allow the excess solid to settle. Separate the saturated supernatant from the solid material via centrifugation or filtration (using a filter material confirmed not to bind the compound).

-

Quantification: Accurately dilute a known volume of the supernatant with a suitable solvent.

-

Analysis: Determine the concentration of the compound in the diluted supernatant using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Back-calculate the concentration of the original saturated solution to determine the equilibrium solubility, typically expressed in µg/mL or mM.

Stability Profile and Degradation Pathways

The stability of a molecule is a critical quality attribute that impacts its safety, efficacy, and shelf-life.[12] For Boc-protected piperazines, the primary point of lability is the Boc group itself, which is designed to be removed under specific conditions. Understanding its stability across a range of chemical and physical stresses is paramount. This is systematically investigated through forced degradation studies, as recommended by ICH guidelines.[13][14]

Caption: Workflow for a comprehensive forced degradation study.

Acid-Catalyzed Deprotection: The Primary Degradation Pathway

The tert-butoxycarbonyl group is inherently sensitive to acid. This is its most well-defined and exploited liability, serving as the standard method for its removal.[2][15] The degradation proceeds via a specific, well-understood mechanism.

Mechanism:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by an acid (e.g., HCl, TFA).[15]

-

Fragmentation: The protonated carbamate is unstable and fragments to form a stable tert-butyl cation and a carbamic acid intermediate.[15]

-

Decarboxylation: The carbamic acid rapidly loses carbon dioxide (off-gassing) to yield the deprotected secondary amine of the piperazine ring.[15]

Kinetic studies have shown that this deprotection can exhibit a second-order dependence on the concentration of strong acids like HCl, meaning the reaction rate is highly sensitive to changes in acid molarity.[16][17] Even mild acids or reverse-phase chromatography eluents containing trifluoroacetic acid (TFA) can cause significant deprotection, especially upon solvent evaporation which concentrates the acid.[18]

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Other Stress Conditions

While acid lability is the primary concern, a full stability profile requires investigation under other conditions.

-

Basic Conditions: The Boc group is generally stable towards most nucleophiles and bases, making it orthogonal to base-labile protecting groups like Fmoc.[19] Significant degradation under typical basic stress conditions (e.g., 0.1 M NaOH) is not expected unless other functionalities on the molecule are base-labile.

-

Thermal Stability: Boc-protected amines can undergo thermal deprotection at elevated temperatures (e.g., >110-150 °C), fragmenting to the free amine, isobutylene, and CO₂ without any added catalyst.[20][21] While standard storage temperatures (even up to 37°C) are generally safe in a neutral medium, prolonged exposure to high temperatures during reaction workups or storage can lead to degradation.[22]

-

Oxidative Stability: The piperazine ring itself can be susceptible to oxidation, though the Boc group is relatively robust. The free secondary amine is a potential site for oxidation. Stress testing with agents like hydrogen peroxide (H₂O₂) is necessary to evaluate this potential degradation pathway.[14]

-

Photostability: Compounds should be exposed to light sources as specified in ICH Q1B guidelines to determine if they are sensitive to degradation upon light exposure. This informs packaging requirements.

| Stress Condition | Typical Reagent / Condition | Potential Outcome for Boc-Piperazine | Source(s) |

| Acidic Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄; Room Temp to 60°C | Primary Pathway: Rapid removal of Boc group. | [2][16] |

| Basic Hydrolysis | 0.1 M - 1 M NaOH; Room Temp to 60°C | Generally stable. Degradation depends on other functional groups. | [19] |

| Oxidation | 3-30% H₂O₂; Room Temperature | Potential for N-oxide formation or other oxidative degradation of the ring. | [14] |

| Thermal | Dry heat or solution at ≥ 60°C | Potential for Boc deprotection at significantly elevated temperatures (>110°C). | [20][21] |

| Photolytic | Exposure to UV/Vis light (ICH Q1B) | Dependent on the chromophores of the entire molecule. | [14][23] |

| Table 2: Summary of typical conditions for forced degradation studies. |

Experimental Protocol for Stability Assessment

Causality: This protocol systematically exposes the compound to a range of harsh conditions to identify all likely degradation products. This is essential for developing a "stability-indicating" analytical method—an HPLC method capable of separating the intact drug from all its potential degradants, ensuring accurate potency measurements over time.[12] The conditions are intentionally more severe than long-term storage to generate detectable levels of degradation in a short timeframe.[24]

Methodology:

-

Stock Solution: Prepare a stock solution of the Boc-piperazine compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 acetonitrile/water mixture.

-

Acid Degradation: Mix an aliquot of the stock solution with an equal volume of an acid solution (e.g., 0.2 M HCl) to achieve a final acid concentration of 0.1 M. Store at a controlled temperature (e.g., 60 °C).

-

Base Degradation: Repeat step 2 using a base solution (e.g., 0.2 M NaOH).

-

Oxidative Degradation: Mix an aliquot of the stock solution with an oxidative reagent (e.g., 3% H₂O₂) and store at room temperature, protected from light.

-

Thermal Degradation: Store an aliquot of the stock solution (and a sample of the solid powder) in an oven at a controlled elevated temperature (e.g., 80 °C).

-

Photodegradation: Expose an aliquot of the stock solution and a sample of the solid powder to a calibrated light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A control sample should be stored under the same conditions but protected from light.

-

Time Points and Analysis: At specified time points (e.g., 2, 8, 24, 48 hours), withdraw a sample from each stress condition. If necessary, neutralize the acidic and basic samples.

-

HPLC Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound. Calculate the percent degradation and perform mass balance analysis.

Conclusion and Best Practices

The successful use of Boc-protected piperazine compounds in drug development hinges on a thorough understanding and proactive management of their solubility and stability.

-

For Solubility: Researchers should recognize that the Boc group imparts significant lipophilicity. Early-stage assessment using high-throughput methods is crucial for compound selection, while rigorous equilibrium methods are necessary for later-stage development. Formulation strategies, such as salt formation targeting the free piperazine nitrogen or the use of co-solvents and excipients, may be required to achieve desired bioavailability.

-

For Stability: The acid-labile nature of the Boc group is its most critical stability characteristic. All downstream processes, including purification (e.g., avoiding strongly acidic chromatography conditions), formulation, and storage, must be designed to avoid acidic environments unless deprotection is the intended outcome. Comprehensive forced degradation studies are not merely a regulatory hurdle; they are an indispensable tool for understanding the molecule, developing robust analytical methods, and ensuring the ultimate safety and efficacy of the final drug product.

By applying the principles and protocols outlined in this guide, researchers can navigate the challenges associated with these valuable synthetic intermediates, accelerating the path from discovery to clinical application.

References

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases.

- A kind of synthetic method of 1 BOC piperazines.

- General Procedures for the Lithiation/Trapping of N-Boc Piperazines.

- BOC Protection and Deprotection. J&K Scientific LLC.

- Amine Protection / Deprotection. Fisher Scientific.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).

- Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentr

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Piperazine skeleton in the structural modification of n

- A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Benchchem.

- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Supplementary Inform

- The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- 1-Boc-piperazine 97 57260-71-6. Sigma-Aldrich.

- 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture. Parchem.

- Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015.

- Is the protecting group boc of the amino group stable at 37°C?

- Protecting Groups for Amines: Carbam

- Thermal degradation of piperazine and its structural analogs.

- BOC-ON. Sigma-Aldrich.

- Drug solubility: why testing early m

- Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega.

- Forced Degradation Testing in Pharma.

- CAS 57260-71-6: N-BOC-Piperazine. CymitQuimica.

- Drug Solubility: Importance and Enhancement Techniques. PMC, NIH.

- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- A practical guide to forced degradation and stability studies for drug substances. LGC.

- Boc Protected Compounds. Hebei Boze Chemical Co., Ltd..

- 1-BOC-Piperazine CAS#: 57260-71-6. ChemicalBook.

- Development of forced degradation and stability indic

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

- N-boc-piperazine Chemical. Tradeindia.

- Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents.

- Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.

Sources

- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-boc-piperazine Chemical - Cas No: 57260-71-6, Technical Grade Powder, 98%-100% Purity, White To Light Yellow, Melting Point: 37-40â°c at Best Price in Pardi | Dsm Speciality Chemicals [tradeindia.com]

- 5. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 6. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture [nsrlaboratories.com]

- 7. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. rheolution.com [rheolution.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. resolvemass.ca [resolvemass.ca]

- 15. jk-sci.com [jk-sci.com]

- 16. researchgate.net [researchgate.net]

- 17. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Boc-Protected Amino Groups [organic-chemistry.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 22. researchgate.net [researchgate.net]

- 23. onyxipca.com [onyxipca.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic Acid: Synthesis, Analogs, and Derivatives in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the piperazine heterocycle, a privileged scaffold in medicinal chemistry, with the versatile furan ring and a chiral α-amino acid moiety presents a compelling chemical space for the exploration of novel therapeutics. This technical guide provides a comprehensive overview of 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid, a key building block and a precursor to a diverse range of structural analogs and derivatives. We will delve into rational synthetic strategies, explore the nuanced structure-activity relationships (SAR), and present detailed experimental protocols to empower researchers in their quest for new bioactive agents. This document serves as a senior application scientist's perspective on harnessing the potential of this unique molecular architecture.

Introduction: The Strategic Convergence of Three Pharmacophores

The piperazine ring is a cornerstone of modern drug design, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1][2] Its two nitrogen atoms offer versatile points for substitution, allowing for the fine-tuning of a molecule's interaction with biological targets.[3] The furan ring, another prevalent heterocycle in medicinal chemistry, is known for its diverse biological activities and its capacity to engage in various non-covalent interactions within protein binding sites.[4] When these two motifs are bridged by an α-amino acid scaffold, the resulting molecule, this compound, becomes a highly valuable and versatile starting point for the synthesis of complex molecular architectures with significant therapeutic potential.

The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen provides a crucial handle for controlled, stepwise synthesis, allowing for selective derivatization and the construction of compound libraries for high-throughput screening. This guide will illuminate the path from the foundational molecule to a diverse array of analogs, equipping researchers with the knowledge to explore their therapeutic potential.

Synthetic Strategies: A Rational Approach to the Core Scaffold and its Analogs

While a direct, one-pot synthesis of this compound is not prominently described in the literature, a robust and logical synthetic pathway can be constructed from established methodologies in organic chemistry. The primary challenge lies in the stereocontrolled formation of the α-substituted amino acid center. Here, we present a convergent synthetic approach, highlighting the key reactions and the rationale behind their selection.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests three primary synthetic routes, each with its own merits and challenges.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway: A Multi-Component Approach

A highly efficient method for the construction of the α-amino acid core is the Ugi four-component reaction (U-4CR) . This one-pot reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate a complex α-acylamino carboxamide.[5] In our proposed synthesis, we adapt this powerful reaction to build the desired scaffold.

Caption: Proposed Ugi reaction-based synthesis.

Experimental Protocol: Ugi Four-Component Reaction

-

Reaction Setup: To a solution of furfural (1.0 eq) in methanol (0.5 M) at room temperature, add 1-Boc-piperazine (1.0 eq). Stir the mixture for 30 minutes to facilitate imine formation.

-

Addition of Components: Add formic acid (1.0 eq) followed by tert-butyl isocyanide (1.0 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the Ugi adduct.

-

Hydrolysis: The resulting N-acyl-N-tert-butyl amide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. For example, treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) followed by aqueous workup will yield the desired this compound.

Alternative Synthetic Strategies

Other powerful multicomponent reactions could also be employed:

-

Strecker Synthesis: This classic method involves the reaction of an aldehyde (furfural), an amine (1-Boc-piperazine), and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile, which can then be hydrolyzed to the desired α-amino acid.[6][7]

-

Petasis Borono-Mannich (PBM) Reaction: This reaction utilizes a boronic acid, an amine, and a carbonyl compound. In this case, 2-furylboronic acid, 1-Boc-piperazine, and glyoxylic acid could potentially be used to construct the target molecule.[1][8]

The choice of synthetic route will depend on the availability of starting materials, desired stereochemical control, and scalability.

Structural Analogs and Derivatives: Expanding the Chemical Space

The core scaffold of this compound offers numerous opportunities for structural modification to explore structure-activity relationships.

Modification of the Piperazine Ring

-

N-4 Position: The Boc group can be removed under acidic conditions, and the resulting free amine can be acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. This position is crucial for modulating the compound's physicochemical properties and its interaction with biological targets.[9]

-

Piperazine Ring Carbons: While less common, substitution on the carbon atoms of the piperazine ring can introduce chirality and conformational constraints, which can significantly impact biological activity. Syntheses of substituted piperazine-2-acetic acid esters have been reported and can be adapted for this purpose.[10][11][12]

Modification of the Furan Ring

The furan ring can be substituted at various positions to probe for key interactions with a target protein. For instance, introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the ring and its ability to participate in hydrogen bonding or π-stacking interactions.

Modification of the Acetic Acid Moiety

The carboxylic acid can be converted to a variety of functional groups, including esters, amides, and alcohols, to explore the importance of this acidic group for biological activity.

Caption: Potential sites for derivatization.

Structure-Activity Relationships (SAR): A Predictive Framework

While specific SAR data for this exact class of compounds is not extensively published, we can extrapolate from related structures to guide future drug design efforts.

| Moiety | Modification | Potential Impact on Activity |

| Piperazine N-4 | Small alkyl groups | May increase lipophilicity and cell permeability. |

| Aromatic or heteroaromatic rings | Can introduce additional binding interactions (e.g., π-stacking). | |

| Hydrogen bond donors/acceptors | May form key interactions with the target protein. | |

| Furan Ring | Substitution at the 5-position | Can probe for interactions in a specific binding pocket. |

| Replacement with other heterocycles | Can alter the electronic and steric properties of the molecule. | |

| Acetic Acid | Esterification | May act as a prodrug, improving bioavailability. |

| Amidation | Can introduce additional hydrogen bonding interactions. |

Key Insight: The interplay between the lipophilicity of the N-4 substituent and the electronic nature of the furan ring is likely to be a critical determinant of biological activity. A systematic exploration of these parameters is warranted.

Biological Evaluation: Unveiling Therapeutic Potential

Given the structural motifs present, analogs and derivatives of this compound could be screened against a variety of biological targets.

-

Central Nervous System (CNS) Targets: Piperazine derivatives are well-known to interact with a range of CNS receptors, including serotonin and dopamine receptors.[13]

-

Antimicrobial Activity: Both piperazine and furan moieties are found in compounds with antibacterial and antifungal properties.[3]

-

Anticancer Activity: The combination of these heterocycles may lead to compounds with cytotoxic effects on cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability and determine the IC50 value for each compound.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its modular nature allows for the facile generation of diverse chemical libraries, and the convergence of three key pharmacophores suggests a high probability of discovering compounds with interesting biological activities. Future research should focus on the stereoselective synthesis of this core, a systematic exploration of the structure-activity relationships through parallel synthesis, and screening of the resulting compound libraries against a broad range of biological targets. The insights and protocols provided in this guide are intended to accelerate these discovery efforts.

References

-

Chamakuri, S., Tang, S. A., Tran, K. A., Guduru, S. K. R., Bolin, P. K., MacKenzie, K. R., & Young, D. W. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. [Link]

- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.

-

Farghaly, O. M., El-Sayed, M. A. A., Gulcin, İ., & Al-Omaima, D. M. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 141, 106916. [Link]

-

Master, O. C. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

Pandey, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Letters in Drug Design & Discovery. [Link]

- Pirrung, M. C. (2004). The Ugi reaction. Chemical Reviews, 104(1), 1-2.

-

Sanz-fujishiro, C., et al. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. bioRxiv. [Link]

- Touré, B. B., & Hall, D. G. (2009). Natural product synthesis using multicomponent reaction strategies. Chemical reviews, 109(9), 4439-4486.

- Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122.

-

Verma, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

-

Wikipedia contributors. (2023). Petasis reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Young, D. W., et al. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(11), 6143-6153. [Link]

-

Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1366-1379. [Link]

- Zinner, G., & Kliegel, W. (1966). Ugi Reaction with Hydroxylamine Derivatives. Archiv der Pharmazie, 299(9), 746-755.

- Zinner, G., & Kliegel, W. (1966). Ugi Reaction with Hydrazine Derivatives. Archiv der Pharmazie, 299(1), 1-10.

-

Zupa, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1083. [Link]

- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.

- Petasis, N. A., & Akritopoulou, I. (1993). A new and practical synthesis of α-amino acids from organoboronic acids. Tetrahedron Letters, 34(4), 583-586.

- Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667.

- Ugi, I. (1959). The α-Addition of Immonium Ions and Anions to Isonitriles, a Versatile New Reaction. Angewandte Chemie, 71(11), 386-386.

Sources

- 1. Petasis reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2" by Srinivas Chamakuri, Sunny Ann Tang et al. [digitalcommons.library.tmc.edu]

- 13. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Furan-Piperazine Scaffold: A Privileged Motif in Modern Drug Discovery and its Core Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan-piperazine scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of biological targets. This guide provides a comprehensive exploration of the core mechanisms of action associated with furan-piperazine compounds, offering field-proven insights for researchers and drug development professionals. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to serve as an authoritative resource for harnessing the full potential of this privileged structural motif.

The Furan-Piperazine Moiety: A Synergy of Pharmacophoric Properties

The furan ring, a five-membered aromatic heterocycle, and the piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms, together create a unique chemical entity with favorable pharmacokinetic and pharmacodynamic properties. The furan component often engages in critical hydrogen bonding and π-π stacking interactions within target proteins, while the basic nitrogens of the piperazine ring are frequently involved in salt bridge formations and can be readily functionalized to modulate solubility, cell permeability, and target selectivity. This synergistic combination has led to the development of furan-piperazine derivatives with potent activities against a diverse array of biological targets.

Core Mechanisms of Action in Biological Systems

Furan-piperazine compounds exhibit a remarkable range of biological activities by interacting with various receptors, enzymes, and ion channels. The following sections dissect the most prominent and well-characterized mechanisms of action.

Modulation of Neurotransmitter Receptors: A Focus on Serotonin 5-HT1A and Dopamine D2 Receptors

A significant number of furan-piperazine derivatives exert their effects on the central nervous system (CNS) by targeting key neurotransmitter receptors, particularly the serotonin 5-HT1A and dopamine D2 receptors.

Many arylpiperazine derivatives containing a furan moiety act as potent agonists at the 5-HT1A receptor, a G-protein coupled receptor (GPCR) implicated in the pathophysiology of anxiety and depression.[1]

Mechanism of Action:

Upon binding to the 5-HT1A receptor, these furan-piperazine agonists induce a conformational change in the receptor, leading to the activation of inhibitory G-proteins (Gi/o). This activation subsequently inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream effector proteins, ultimately leading to a dampening of neuronal excitability.[2]

Signaling Pathway:

Caption: Furan-Piperazine Agonist Signaling at the 5-HT1A Receptor.

Quantitative Data:

| Compound Class | Target | Assay Type | Ki (nM) | EC50 (nM) | Reference |

| Coumarin-piperazine derivatives | 5-HT1A Receptor | Radioligand Binding | 0.57 - 0.78 | 49 - 181 | [3][4] |

| Arylpiperazine derivatives | 5-HT1A Receptor | Radioligand Binding | 56 - 922 | - | [5] |

Furan-piperazine compounds have also been extensively developed as antagonists of the dopamine D2 receptor, a key target in the treatment of psychosis and schizophrenia.[6][7]

Mechanism of Action:

In conditions like schizophrenia, hyperactive dopaminergic signaling, particularly in the mesolimbic pathway, is thought to contribute to positive symptoms such as hallucinations and delusions.[7] Furan-piperazine D2 receptor antagonists competitively bind to D2 receptors without activating them, thereby blocking the binding of endogenous dopamine. This blockade attenuates the downstream signaling cascades initiated by dopamine, leading to a reduction in psychotic symptoms. The primary downstream effect of D2 receptor activation is the inhibition of adenylyl cyclase via Gi/o proteins, similar to the 5-HT1A receptor. By blocking this, D2 antagonists prevent the dopamine-induced decrease in cAMP levels.

Signaling Pathway:

Caption: Furan-Piperazine Antagonism at the Dopamine D2 Receptor.

Quantitative Data:

| Compound Class | Target | Assay Type | Ki (nM) | Reference |

| Piperazine-based compounds | D2 Receptor | Ligand Stimulated Binding | up to 53 | [6] |

Enzyme Inhibition: Targeting Acetylcholinesterase

Certain furan-piperazine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8] This mechanism is particularly relevant for the development of therapeutics for Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.

Mechanism of Action:

By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. The inhibition can be reversible, and kinetic studies often reveal a mixed-type inhibition pattern.

Quantitative Data:

| Compound Class | Target | IC50 (µM) | Reference |

| Thiazole-piperazine derivatives | Acetylcholinesterase | 6.34 - 8.42 | [9] |

| Phthalimide-piperazine derivatives | Acetylcholinesterase | 5.5 - 85 | [8] |

| Piperazine-dihydrofuran compounds | Acetylcholinesterase | Not specified | [10] |

Modulation of Ion Channels: Voltage-Gated Sodium Channel Blockade

A novel class of furan-piperazine compounds has been characterized as potent blockers of voltage-gated sodium channels, particularly the Nav1.8 subtype, which is implicated in neuropathic pain.[11][12]

Mechanism of Action:

These compounds physically occlude the pore of the sodium channel, preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials in neurons.[13] By blocking these channels, particularly in nociceptive neurons, these compounds can effectively reduce the sensation of pain.

Quantitative Data:

| Compound Class | Target | IC50 (µM) | Reference |

| Furan-based sodium channel blockers | Nav1.8, Nav1.2, Nav1.5 | Not specified | [11] |

| Piperazine derivatives | Nav1.3 | 19 | [14] |

| Ranolazine (for comparison) | rNav1.5c | 110 | [15] |

Anticancer Activity: Induction of Apoptosis

Emerging research has highlighted the potential of furan-piperazine derivatives as anticancer agents. These compounds can induce programmed cell death, or apoptosis, in various cancer cell lines.

Mechanism of Action:

The anticancer effects of furan-piperazine compounds are often mediated through the intrinsic (mitochondrial) pathway of apoptosis. This involves the modulation of the Bcl-2 family of proteins, leading to an increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[16][17] This shift in balance results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), the executioner enzymes of apoptosis.[16][17] Furthermore, some piperazine derivatives have been shown to inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[6][18][19][20]

Signaling Pathway:

Caption: Furan-Piperazine Induced Apoptotic Pathway in Cancer Cells.

Key Experimental Protocols

To facilitate the investigation of furan-piperazine compounds, this section provides detailed, step-by-step methodologies for key in vitro assays.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a filtration-based radioligand binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

Experimental Workflow:

Caption: Workflow for a Radioligand Binding Assay.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing the 5-HT1A receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in a suitable buffer.[21]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the furan-piperazine test compound.[21] Include control wells for total binding (no test compound) and non-specific binding (excess of a known non-labeled 5-HT1A ligand).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[21]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[22]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding of the radioligand to the filters.[22]

-